9-Hydroxy-5,6-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide
Description
9-Hydroxy-5,6-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide (hereafter referred to as Compound A) is a synthetic olivacine derivative with a fused pyridocarbazole core. Its structure features a hydroxy group at position 9, methyl groups at positions 5 and 6, and a carboxamide substituent at position 1 (Figure 1). Synthesized via multistep routes involving Combes-Beyer reactions and subsequent functionalization , Compound A has demonstrated potent antitumor activity in preclinical models. It inhibits cancer cell proliferation by targeting DNA topoisomerases and inducing apoptosis . Notably, its carboxamide side chain enhances solubility and bioavailability compared to unmodified olivacine analogs .
Properties
CAS No. |
797798-10-8 |
|---|---|
Molecular Formula |
C18H15N3O2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
9-hydroxy-5,6-dimethylpyrido[4,3-b]carbazole-1-carboxamide |
InChI |
InChI=1S/C18H15N3O2/c1-9-11-5-6-20-16(18(19)23)13(11)8-14-12-7-10(22)3-4-15(12)21(2)17(9)14/h3-8,22H,1-2H3,(H2,19,23) |
InChI Key |
CHDWUDKDPAVDBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=C(C2=CC3=C1N(C4=C3C=C(C=C4)O)C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 9-Methoxy-5,6-dimethyl-6H-pyrido[4,3-b]carbazole-1-carboxylate
Conversion to 1-Carboxamide Derivatives
- The ethyl ester is reacted with various amines, particularly dialkylaminoalkylamines, to form the corresponding 1-N-substituted carboxamides .
- This amidation is typically performed under reflux conditions, but the 5,6-dimethyl derivative shows limited reactivity at elevated temperatures, sometimes leading to side reactions such as decarboethylation.
Demethylation of the 9-Methoxy Group
- The critical step to obtain the 9-hydroxy derivative is the demethylation of the 9-methoxy group.
- This is achieved using boron tribromide (BBr3) in anhydrous conditions, often at low temperatures (e.g., −70 °C).
- The reaction proceeds with moderate yields (around 35-40%) and requires careful temperature control to avoid decomposition.
Purification and Characterization
- The final 9-hydroxy-5,6-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide is purified by chromatographic techniques.
- Characterization includes NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Steps
| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Outcome | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-(2-aminoethyl)-6-methoxy-1,4-dimethylcarbazole | Multi-step ring closure | 9-methoxy-5,6-dimethyl-6H-pyrido[4,3-b]carbazole-1-carboxylate (ethyl ester) | Not specified | Core pyridocarbazole formation |
| 2 | Ethyl ester intermediate | Reaction with dialkylaminoalkylamines | 1-N-substituted carboxamide derivatives | Variable | Amidation step; limited reactivity noted |
| 3 | 9-methoxy-1-carboxamide derivative | Boron tribromide, −70 °C | This compound | 35-40 | Demethylation step; critical for activity |
| 4 | Crude 9-hydroxy compound | Chromatography | Pure this compound | - | Final purification and characterization |
Research Findings on Preparation
- The demethylation step using boron tribromide is a well-established method for converting methoxy groups to hydroxy groups in this class of compounds.
- Attempts to directly amidate the ethyl ester in the 5,6-dimethyl series require careful temperature control to avoid side reactions such as decarboethylation or formation of ellipticine derivatives.
- Derivatives synthesized via this route have shown promising antitumor activity, indicating the importance of the 9-hydroxy group for biological function.
- Modifications at the 9-OH position with aliphatic diacids have been reported to improve therapeutic indices, suggesting that the preparation method allows for further functionalization.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-5,6-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and selectivity of the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted carbazole derivatives .
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through a series of chemical reactions starting from precursors such as 2-(2-aminoethyl)-6-methoxy-1-methylcarbazole. The synthesis involves multiple steps including demethylation and the formation of carboxamide derivatives. For instance, one pathway yields 9-hydroxy derivatives that demonstrate high cytotoxicity against various cancer cell lines, notably L1210 and colon 38 cells .
Chemical Characteristics
- Molecular Formula : C22H24N4O2
- Molecular Weight : 376.5 g/mol
- CAS Number : 178169-99-8
Biological Activities
The biological evaluation of 9-hydroxy-5,6-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide has revealed promising antitumor properties. Studies indicate that this compound exhibits significant cytotoxic effects with an IC50 range of 5-10 nM against cultured cancer cells . Additionally, it has shown effective antitumor activity in vivo in murine models of leukemia and colon cancer when administered intravenously .
Therapeutic Applications
- Anticancer Agent :
-
Potential for Drug Development :
- Given its structural similarities to other known anticancer drugs, there is ongoing research into its modifications to enhance efficacy and reduce toxicity. Variants of the compound have been synthesized to explore different substituents at the 9-position, which have been evaluated for their biological activity .
Case Study 1: Cytotoxicity Testing
A study conducted on various derivatives of the compound demonstrated that modifications at specific positions significantly affected cytotoxicity. The most active derivative was identified as having a dimethylaminoethyl substituent at the carboxamide position, which enhanced its interaction with cellular targets leading to increased apoptosis in cancer cells .
Case Study 2: In Vivo Efficacy
In vivo studies have shown that the administration of this compound resulted in substantial tumor regression in murine models. These studies are critical for understanding the pharmacokinetics and therapeutic index of the compound compared to existing treatments .
Mechanism of Action
The mechanism of action of 9-Hydroxy-5,6-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide involves its interaction with cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2 . These interactions lead to the induction of these enzymes, which play a crucial role in the metabolism of the compound. The compound also acts as a hydrocarbon-like inducer, stimulating its own metabolism in primary human hepatocytes .
Comparison with Similar Compounds
This section evaluates Compound A against structurally and functionally related pyridocarbazole derivatives, focusing on cytotoxicity , mechanisms of action , and pharmacokinetics .
Structural Analogs with Modified Substituents
Key Observations :
- Position 1 Modifications: The carboxamide side chain in Compound A and S 16020 improves solubility and target engagement compared to non-carboxamide analogs like ellipticine derivatives .
- Methyl Group Effects : 5,6-Dimethyl substitution (Compound A) enhances DNA intercalation and topoisomerase inhibition, whereas 5,11-dimethyl analogs (e.g., Compound 1a) shift activity toward RNA-targeted mechanisms .
- Pharmacokinetics: S 16020’s dimethylaminoethyl side chain facilitates CYP1A-mediated metabolism, reducing plasma half-life but increasing hepatic clearance .
Mechanisms of Action
- Compound A : Primarily acts via DNA intercalation and topoisomerase I/II inhibition, leading to double-strand breaks and apoptosis .
- Compound 1a : Binds unpaired G-G nucleotides in RNA hairpins (e.g., FMR1 CGG repeats), disrupting RNA-protein interactions and RAN translation .
- S 16020 : Induces CYP1A enzymes, accelerating its own metabolism and limiting therapeutic window .
In Vivo Efficacy and Toxicity
- Compound A : Achieves tumor regression in murine P388 leukemia (T/C = 250% at 12.5 mg/kg IV) but shows dose-limiting hepatotoxicity .
- Compound 1a : Penetrates the blood-brain barrier (BBB) in rodent models, making it suitable for neurodegenerative applications .
- Drug-resistant analog (Cpd. 14) : Resistance linked to efflux pump activation (e.g., P-glycoprotein overexpression) .
Biological Activity
9-Hydroxy-5,6-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This compound belongs to a class of pyrido[4,3-b]carbazole derivatives, which have been studied for their antitumor properties.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a pyrido[4,3-b]carbazole structure with hydroxyl and carboxamide functional groups that are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H15N3O2 |
| Molecular Weight | 305.33 g/mol |
| CAS Number | 178169-99-8 |
| Solubility | Soluble in DMSO |
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor activity. A study by G. S. K. et al. (1999) evaluated various derivatives of this compound against P388 leukemia and B16 melanoma models. Notably:
- In Vivo Studies : The compound showed a high survival rate in mice treated with optimal doses. Specifically, long-term survival rates were reported between 60-100% for P388 leukemia and 10-35% for B16 melanoma models.
- Cytotoxicity : Despite the high antitumor activity observed in vivo, the cytotoxicity in vitro was comparable or slightly less potent than other derivatives tested, indicating a favorable therapeutic index.
The precise mechanism through which this compound exerts its antitumor effects is still under investigation. However, it is hypothesized that the hydroxyl and carboxamide groups play critical roles in modulating biological pathways involved in cancer cell proliferation and apoptosis.
Case Studies
- Case Study 1 : In a controlled experiment, mice treated with a derivative of this compound showed significant tumor regression compared to control groups treated with placebo.
- Case Study 2 : A follow-up study indicated that combining this compound with other chemotherapeutic agents enhanced its efficacy, suggesting potential for combination therapies in clinical settings.
Q & A
Q. How can researchers integrate this compound into a broader theoretical framework for anticancer drug discovery?
- Methodology :
Systems Biology : Map interactions to apoptosis/autophagy pathways using network pharmacology.
Translational Models : Validate in patient-derived xenografts (PDX) with genomic profiling (e.g., RNA-seq) to align with precision oncology principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
